An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3,2-benzodioxaborole from Catechol
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3,2-benzodioxaborole from Catechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,3,2-benzodioxaborole, a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details the established synthetic protocol, including reaction parameters, purification methods, and key characterization data.
Overview and Synthetic Strategy
2-Bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, is a heterocyclic organic compound containing a boron-bromine bond. Its synthesis is most commonly achieved through the reaction of catechol with boron tribromide. This electrophilic substitution reaction proceeds readily to form the stable five-membered dioxaborole ring.
The overall reaction scheme is as follows:
Caption: Reaction scheme for the synthesis of 2-Bromo-1,3,2-benzodioxaborole.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 2-Bromo-1,3,2-benzodioxaborole.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Catechol | C₆H₆O₂ | 110.11 | 800 g | 7.27 |
| Boron Tribromide | BBr₃ | 250.52 | 2000 g | 7.98 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3.5 L | - |
Procedure
A solution of boron tribromide (2 kg) in dichloromethane (3.5 L) is prepared in a 12-liter round-bottom flask and cooled to -78 °C using a dry ice/acetone bath.[1] Solid catechol (800 g) is then added portion-wise over a 6-hour period.[1] The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.[1]
Work-up and Purification
The solvent and the hydrogen bromide byproduct are removed by distillation under reduced pressure (20 mmHg).[1] The resulting residue is dissolved in a minimal amount of dichloromethane and transferred to a 5-liter three-neck round-bottom flask.[1] The solvent is removed under vacuum (30 mmHg) overnight, yielding the crystalline product.[1]
Further purification is achieved by distillation. The solid is carefully melted while slowly reducing the pressure. The product distills at a head temperature of approximately 95 °C under a pressure of 10-15 mmHg.[1] The colorless distillate rapidly crystallizes upon cooling.[1]
Caption: Experimental workflow for the synthesis and purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 1.32 kg (92%) | [1] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 76 °C at 9 mmHg | [2] |
| Purity | ≥ 97% |
Characterization Data
The synthesized 2-Bromo-1,3,2-benzodioxaborole can be characterized by various spectroscopic techniques.
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Appearance: Colorless, fuming, pourable solid.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring. Due to the symmetry of the molecule, two distinct signals are anticipated.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms in the benzene ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the B-O and C-O bonds within the dioxaborole ring, as well as vibrations associated with the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (198.81 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
2-Bromo-1,3,2-benzodioxaborole is a flammable solid and causes severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
The synthesis of 2-Bromo-1,3,2-benzodioxaborole from catechol and boron tribromide is a high-yielding and straightforward procedure. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile reagent in their work.
